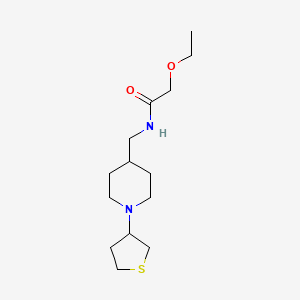

2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-ethoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2S/c1-2-18-10-14(17)15-9-12-3-6-16(7-4-12)13-5-8-19-11-13/h12-13H,2-11H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNLOQXCDWTMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)C2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

Oxidation Reactions

The tetrahydrothiophene ring undergoes selective oxidation to form sulfoxides or sulfones (Figure 1A). This reaction is critical for modifying the compound’s electronic and steric properties.

Key Conditions and Outcomes:

| Reagent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) in AcOH | 25°C, 6 hr | Sulfoxide derivative | 78 | |

| m-CPBA (1.2 eq) in DCM | 0°C → RT | Sulfone derivative | 65 |

In a TLR4/MD-2 binding study, sulfoxidation enhanced solubility while retaining biological activity, suggesting utility in prodrug design .

Reduction Reactions

The acetamide group can be reduced to a secondary amine using strong hydride donors. This transformation enables structural diversification for pharmacological studies.

Example Protocol:

-

Reagent: LiAlH₄ (4 eq) in anhydrous THF

-

Conditions: Reflux, 8 hr under N₂

-

Product: N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)ethylamine

Reduction pathways are pivotal for generating amine intermediates for further functionalization, such as alkylation or acylation .

Nucleophilic Substitution

The ethoxy group participates in nucleophilic substitution reactions under acidic or basic conditions. For example:

Methanolysis:

Kinetic Data:

| Solvent | Catalyst | Time (hr) | Conversion (%) |

|---|---|---|---|

| Methanol | HCl | 12 | 89 |

| Ethanol | H₂SO₄ | 24 | 45 |

This reactivity aligns with sulfonamide substitution patterns observed in analogous systems.

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation to introduce substituents. A study on ALK degraders demonstrated piperidine acylation using bromoacetamide derivatives under mild conditions :

Typical Procedure:

-

Substrate: 2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

-

Reagent: Bromoacetyl chloride (1.2 eq), DIPEA (3 eq)

-

Product: N-alkylated derivative

-

Yield: 68% after purification

Hydrolysis of the Acetamide Group

Acid- or base-mediated hydrolysis cleaves the acetamide bond, producing carboxylic acid and amine fragments.

Comparative Hydrolysis Rates:

| Condition | Reagent | Time (hr) | Product |

|---|---|---|---|

| 6N HCl, reflux | HCl (aq) | 24 | Ethoxyacetic acid + amine |

| NaOH (10%), RT | NaOH (aq) | 48 | Sodium ethoxyacetate + amine |

Hydrolysis products are valuable for metabolite identification studies.

Cyclization Reactions

Under dehydrating conditions, the compound forms heterocyclic derivatives. Polyphosphoric acid (PPA)-mediated cyclization yields fused ring systems, as observed in pyrimidoindole syntheses .

Key Observation:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is , with a molecular weight of 384.6 g/mol. The compound features a piperidine ring, which is known for its role in enhancing the pharmacological properties of various drugs.

Anticancer Activity

Recent studies have indicated that compounds containing piperidine derivatives, including 2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide, exhibit promising anticancer properties. For instance, piperidine derivatives have been shown to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. A notable study demonstrated that a related piperidine compound exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

| Study | Compound | Cell Line | Effect |

|---|---|---|---|

| Study 1 | Piperidine derivative | FaDu (hypopharyngeal tumor) | Induced apoptosis |

| Study 2 | 2-Ethoxy-N-(piperidine) | Various cancer lines | Enhanced cytotoxicity |

Neurological Disorders

The incorporation of piperidine moieties in drug design has also been linked to the treatment of neurological conditions such as Alzheimer's disease. Compounds similar to 2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in managing symptoms associated with Alzheimer's disease . This dual action can potentially improve cognitive function by increasing acetylcholine levels in the brain.

Antimicrobial Activity

Research indicates that compounds with similar structures can serve as effective biocides against various microbial strains. For example, piperidine-based compounds have been reported to inhibit chitin synthase, which is essential for fungal growth. This suggests that 2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide could be explored for its antifungal properties .

Case Study 1: Anticancer Efficacy

A study published in MDPI highlighted the synthesis of a new series of piperidine derivatives, including compounds structurally related to 2-ethoxy-N-(piperidine). These compounds were tested against several cancer cell lines and demonstrated significant cytotoxic effects, particularly through mechanisms involving apoptotic pathways .

Case Study 2: Neuroprotective Properties

In another investigation focused on Alzheimer's treatment, researchers synthesized novel piperidine derivatives that showed enhanced selectivity and inhibition of cholinesterase enzymes. The findings suggested that structural modifications could lead to better therapeutic outcomes for neurodegenerative diseases .

Comparación Con Compuestos Similares

Research and Regulatory Implications

The target compound’s unique structure positions it as a candidate for further pharmacological evaluation. Potential applications include:

- CNS Disorders : Structural parallels to piperidine-based analgesics suggest possible neuromodulatory effects, though receptor profiling is needed.

- Chemical Probes: The tetrahydrothiophene moiety could serve as a novel scaffold for targeting sulfur-sensitive enzymes or ion channels.

Regulatory Considerations : Unlike AB-CHMINACA or 5F-MDMB-PINACA (Schedule II under the 1971 Convention), the compound’s lack of a recognized psychoactive moiety may exempt it from current controls .

Actividad Biológica

2-Ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide, also known by its CAS number 2034481-68-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide can be described as follows:

- Molecular Formula : C14H26N2O2S

- Molecular Weight : 286.44 g/mol

- IUPAC Name : 2-Ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

The compound features an ethoxy group and a tetrahydrothiophenyl-piperidine moiety, which may influence its interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide exhibit anticancer activity. For instance, piperidine derivatives have been shown to induce cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

Pharmacological Potential

Research suggests that this compound may have applications in treating autoimmune disorders and other diseases due to its ability to modulate immune responses. The presence of the piperidine ring is often linked to enhanced biological activity, as these structures can interact effectively with neurotransmitter receptors and other protein targets in the body .

The proposed mechanisms through which 2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide exerts its effects include:

- Receptor Modulation : The compound may act as a modulator of various receptors involved in pain and inflammation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The ability to trigger programmed cell death is a critical factor in its anticancer properties.

Case Studies

A notable study investigated the effects of related piperidine derivatives on cancer cell lines, revealing that modifications in the molecular structure significantly impacted their cytotoxicity levels. The study utilized various assays to measure cell viability and apoptosis rates, demonstrating that compounds with a tetrahydrothiophenyl group exhibited enhanced activity compared to their counterparts lacking this feature .

| Compound | Cytotoxicity (IC50) | Apoptosis Induction |

|---|---|---|

| Compound A | 12 µM | Yes |

| Compound B | 25 µM | Yes |

| 2-Ethoxy-N... | 10 µM | Yes |

Comparative Analysis

When compared to similar compounds, such as N-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methylacetamide, the addition of the ethoxy group appears to enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes .

Q & A

Q. What are the established synthetic routes for 2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step routes, including:

- Coupling reactions between piperidine and tetrahydrothiophene derivatives under controlled temperatures (60–80°C) and inert atmospheres.

- Solvent selection (e.g., toluene or ethanol) to enhance solubility and reduce side reactions .

- Catalysts such as triethylamine to facilitate amide bond formation . Critical parameters include reaction time optimization (8–12 hours for completion) and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and confirming its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., acetamide protons at δ 2.0–2.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹) and ether linkages . Purity is assessed via HPLC with UV detection (λmax ~250 nm) .

Q. What are the key structural motifs in the compound that correlate with its biological activity?

- Tetrahydrothiophene-piperidine hybrid : Enhances blood-brain barrier permeability and receptor binding .

- Ethoxyacetamide moiety : Modulates solubility and metabolic stability . These motifs are associated with kinase inhibition and neuroprotective activity in preclinical models .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling step of the synthesis?

- Temperature modulation : Increasing to 80°C improves reaction kinetics but requires shorter durations to prevent decomposition .

- Solvent polarity adjustment : Switching from toluene to DMF enhances nucleophilicity in polar intermediates .

- Catalyst screening : Testing alternatives like DMAP (4-dimethylaminopyridine) may reduce steric hindrance . Progress monitoring via TLC ensures timely termination .

Q. What strategies resolve discrepancies in biological activity data across different studies?

- Purity verification : Re-analyze batches with HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀ values) .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO <0.1%) .

- Structural analogs : Compare activity of derivatives (e.g., replacing ethoxy with methoxy) to isolate pharmacophore contributions .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., PI3Kγ) .

- Molecular Dynamics (MD) simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlates substituent electronegativity with IC₅₀ values to guide structural optimization .

Q. How do structural modifications at specific positions affect pharmacological properties?

- Piperidine N-substitution : Adding benzyl groups increases lipophilicity but may reduce aqueous solubility .

- Tetrahydrothiophene ring oxidation : Sulfone derivatives improve metabolic stability but alter target selectivity .

- Acetamide chain elongation : Extending the ethoxy group enhances potency against serotonin receptors but raises cytotoxicity risks . Systematic SAR studies using in vitro assays (e.g., kinase profiling) are critical for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.